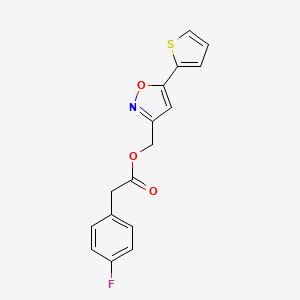

![molecular formula C21H17N3O2S B2455023 N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide CAS No. 886905-15-3](/img/structure/B2455023.png)

N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

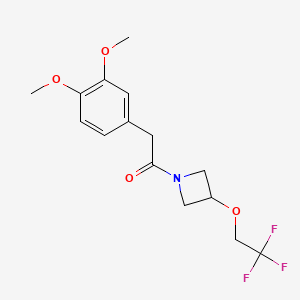

“N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide” is a compound that has been studied for its various properties . It is related to the N-(6-methylbenzo[d]thiazol-2-yl)acetamide, which forms a molecular dimer through two homo-intermolecular hydrogen bonding interactions .

Synthesis Analysis

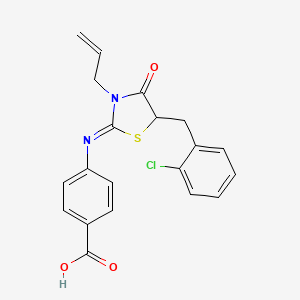

The synthesis of this compound involves a reaction between benzo[d]thiazol-2-amine and flurbiprofen . It has been developed as a highly selective and sensitive fluorescent Zn2+ sensor . A series of N-(thiazol-2-yl)benzenesulfonamides were synthesized and evaluated for antibacterial activity .Molecular Structure Analysis

The molecular structure of this compound involves a complex network of interactions. For instance, in a related compound, N-(6-methoxybenzo[d]thiazol-2-yl)acetamide, water acts as a bridge for forming three hydrogen bonds, as an acceptor to amide NH, and donors to carbonyl of amide and thiazole nitrogen assembles of three different N-(benzo[d]thiazol-2-yl)acetamide molecules .Chemical Reactions Analysis

The compound forms a (amide) N-H…N (thiazole) bonded R22 (8) molecular dimers by two homo-intermolecular hydrogen bonding interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure and the interactions it forms. For instance, in a related compound, N-(6-methoxybenzo[d]thiazol-2-yl)acetamide, water acts as a bridge for forming three hydrogen bonds .Applications De Recherche Scientifique

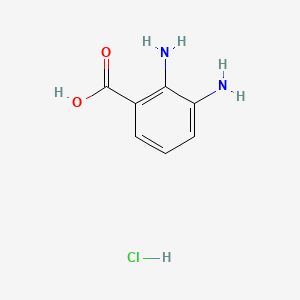

- Recent research has focused on the synthesis of benzothiazole-based anti-tubercular compounds. These derivatives have shown promising inhibitory activity against Mycobacterium tuberculosis (the causative agent of tuberculosis) both in vitro and in vivo .

- The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs. The structure-activity relationships of these benzothiazole derivatives were also explored, along with molecular docking studies to identify potent inhibitors against the target DprE1 .

- Some benzothiazole derivatives have been investigated as potential quorum sensing inhibitors. Quorum sensing plays a crucial role in bacterial communication and virulence. Novel compounds that inhibit quorum sensing without being antibiotics are of interest .

- Benzothiazole-2-thiol derivatives, including those linked to pyridin-2-amine, have demonstrated potent and broad-spectrum anti-cancer activities. These compounds are worth further investigation as potential anticancer agents .

Anti-Tubercular Activity

Quorum Sensing Inhibition

Anti-Cancer Properties

Mécanisme D'action

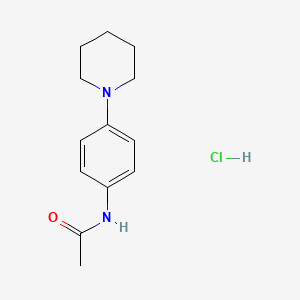

Target of Action

The compound N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide, also known as N-(1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide, is a synthetic molecule that has been investigated for its antibacterial activity . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .

Mode of Action

The compound interacts with its bacterial targets through a distinctive mode of action. It is suggested that the compound works in conjunction with a cell-penetrating peptide, octaarginine . The compound alone and in complex with the peptide displays potent antibacterial activity . The compound’s interaction with its targets results in faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It exhibits faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, such as the cell-penetrating peptide octaarginine, can enhance the compound’s antibacterial activity . .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c25-20(15-26-17-9-2-1-3-10-17)24(14-16-8-6-7-13-22-16)21-23-18-11-4-5-12-19(18)27-21/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBVBYDNQMWNJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(piperidin-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2454944.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2454947.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2454949.png)

![N-[(4-Fluoro-3-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B2454951.png)

![Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2454953.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2454957.png)

![Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2454963.png)